molecular formula C13H12O B3031549 3-(4-Methylphenyl)phenol CAS No. 486455-30-5

3-(4-Methylphenyl)phenol

Cat. No.: B3031549
CAS No.: 486455-30-5
M. Wt: 184.23 g/mol
InChI Key: NRRCYQZPZNDJER-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)phenol, also known as 4-methylphenylphenol, is an organic compound with the molecular formula C13H12O. It is a derivative of phenol, where a methyl group is attached to the para position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)phenol can be achieved through several methods. One common approach involves the hydroxylation of 4-methylbiphenyl using oxidizing agents such as hydrogen peroxide in the presence of a catalyst. Another method includes the Ullmann reaction, where 4-iodophenol reacts with 3-methoxyphenol in the presence of copper as a catalyst, followed by demethylation with hydrobromic acid in acetic acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium dichromate, potassium nitrosodisulfonate.

    Reduction: Sodium borohydride, stannous chloride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed:

Scientific Research Applications

3-(4-Methylphenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)phenol involves its interaction with various molecular targets. As a phenolic compound, it can act as a potent proteolytic agent, dissolving tissue on contact via proteolysis. It can also produce chemical neurolysis when injected next to a nerve, affecting nerve fiber size and structure .

Comparison with Similar Compounds

  • 2-Methylphenol (ortho-cresol)
  • 3-Methylphenol (meta-cresol)
  • 4-Methylphenol (para-cresol)

Comparison: 3-(4-Methylphenyl)phenol is unique due to the specific positioning of the methyl group on the phenyl ring, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

3-(4-methylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRCYQZPZNDJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435604
Record name 4'-methylbiphenyl-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486455-30-5
Record name 4′-Methyl[1,1′-biphenyl]-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486455-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-methylbiphenyl-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
1.867 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PPhCy2
Quantity
0.3734 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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